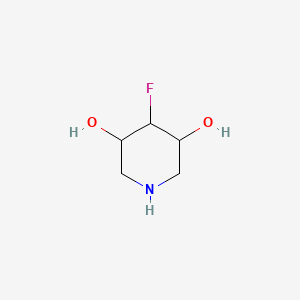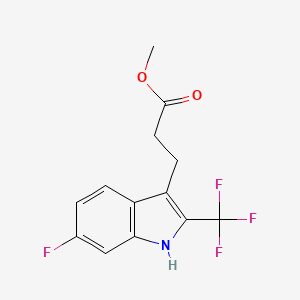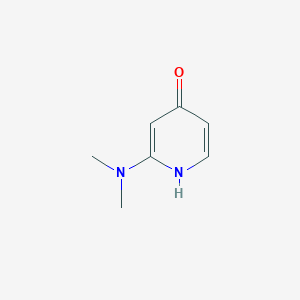
2-Dimethylaminopyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dimethylaminopyridin-4-ol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring a dimethylamino group at the 2-position and a hydroxyl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylaminopyridin-4-ol typically involves the reaction of 2-chloropyridine with dimethylamine, followed by hydrolysis to introduce the hydroxyl group at the 4-position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 2-Dimethylaminopyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 2-dimethylaminopyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-dimethylaminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2-Dimethylaminopyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and alkylation reactions.
Biology: The compound is studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of 2-Dimethylaminopyridin-4-ol involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and catalysis. The hydroxyl group at the 4-position also contributes to its reactivity by forming hydrogen bonds and facilitating interactions with other molecules .
相似化合物的比较
2-Dimethylaminopyridine: Lacks the hydroxyl group at the 4-position, making it less reactive in certain reactions.
4-Dimethylaminopyridine: Similar structure but with the dimethylamino group at the 4-position instead of the 2-position.
2-Aminopyridine: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications
Uniqueness: 2-Dimethylaminopyridin-4-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
2-(dimethylamino)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-9(2)7-5-6(10)3-4-8-7/h3-5H,1-2H3,(H,8,10) |
InChI 键 |
DDACVYQISSURJG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=O)C=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
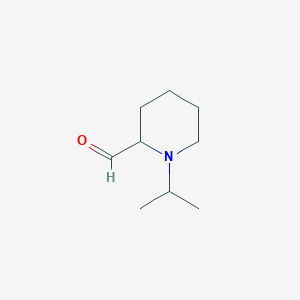
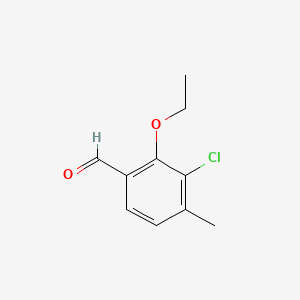
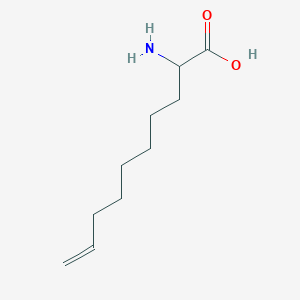
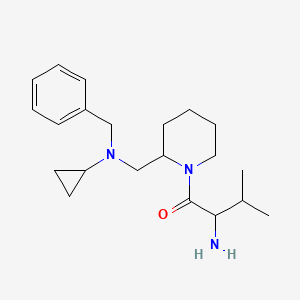
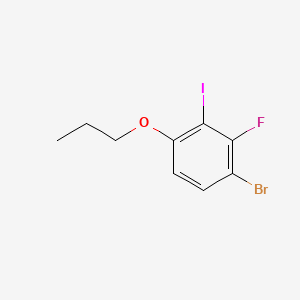
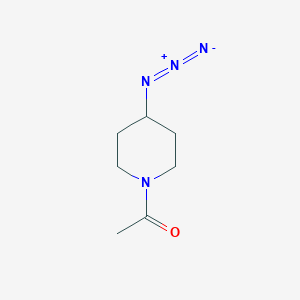
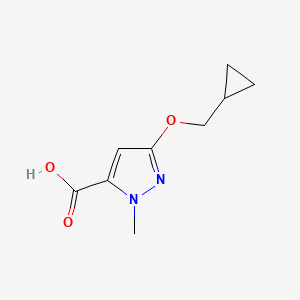
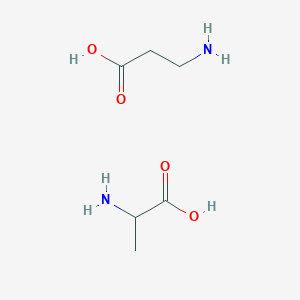
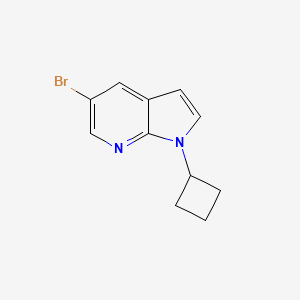

![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)
